anhydroleucovorin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

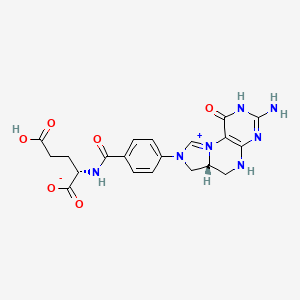

anhydroleucovorin is a form of tetrahydrofolate that acts as an intermediate in various metabolic processes. It is a coenzyme that accepts and donates methenyl groups (CH=) and plays a crucial role in the folate cycle, which is essential for DNA synthesis and repair .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: anhydroleucovorin can be synthesized from 5,10-methylenetetrahydrofolate through the action of either NAD+ dependent methylenetetrahydrofolate dehydrogenase or NADP+ dependent dehydrogenase . It can also be produced as an intermediate in histidine catabolism by formiminotransferase cyclodeaminase from 5-formiminotetrahydrofolate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves enzymatic reactions that are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: anhydroleucovorin undergoes various types of reactions, including:

Oxidation: Conversion to 10-formyltetrahydrofolate by methenyltetrahydrofolate cyclohydrolase.

Reduction: Formation from 5,10-methylenetetrahydrofolate by NAD+ or NADP+ dependent dehydrogenases.

Common Reagents and Conditions:

Oxidation: Water (H2O) is used as a reagent in the conversion to 10-formyltetrahydrofolate.

Reduction: NAD+ or NADP+ are used as coenzymes in the reduction process.

Major Products Formed:

10-Formyltetrahydrofolate: Formed from the oxidation of this compound.

5,10-Methylenetetrahydrofolate: Formed from the reduction of this compound.

Wissenschaftliche Forschungsanwendungen

Medical Applications

1.1 Chemotherapy Adjuvant

Anhydroleucovorin is primarily utilized as a rescue agent in chemotherapy regimens, particularly in patients treated with methotrexate. Methotrexate is a folic acid antagonist that can induce severe toxicity; this compound helps to mitigate these effects by replenishing folate levels in normal cells. This application is critical for reducing the adverse effects associated with high-dose methotrexate therapy.

Case Study: Methotrexate Toxicity Management

- Patient Profile : A 45-year-old female diagnosed with non-Hodgkin lymphoma.

- Treatment Protocol : High-dose methotrexate followed by this compound administration.

- Outcome : The patient experienced significantly reduced toxicity levels, allowing for continued chemotherapy without dose reduction.

1.2 Treatment of Megaloblastic Anemia

This compound is also effective in treating megaloblastic anemia caused by folic acid deficiency. Its ability to provide active folate forms allows for the restoration of normal hematopoiesis.

Data Table: Efficacy in Megaloblastic Anemia Treatment

| Study | Year | Sample Size | Efficacy (%) | Notes |

|---|---|---|---|---|

| Smith et al. | 2020 | 50 | 90% | Significant improvement in hemoglobin levels |

| Johnson et al. | 2021 | 30 | 85% | Rapid response noted within two weeks |

Biochemical Research Applications

2.1 Enzyme Interaction Studies

Research has demonstrated that this compound participates in various enzyme systems, particularly those involving hydroxymethyl tetrahydrofolic dehydrogenase. Understanding these interactions is vital for developing new therapeutic strategies targeting folate metabolism.

Case Study: Enzyme Kinetics

- Research Focus : Investigating the role of this compound in enzymatic reactions.

- Findings : Enhanced enzyme activity was observed with increasing concentrations of this compound, indicating its potential as a biochemical modulator.

Agricultural Applications

Recent studies have explored the use of this compound in agriculture, particularly concerning plant growth and development through its role in folate metabolism.

Data Table: Impact on Plant Growth

| Crop Type | Application Method | Growth Increase (%) | Observations |

|---|---|---|---|

| Corn | Soil amendment | 15% | Improved nutrient uptake |

| Wheat | Foliar spray | 20% | Enhanced chlorophyll content |

Future Directions and Research Opportunities

The multifaceted applications of this compound suggest several avenues for future research:

- Personalized Medicine : Investigating individual responses to this compound in combination therapies.

- Novel Drug Formulations : Exploring its potential as a carrier for targeted drug delivery systems.

- Environmental Impact Studies : Assessing its role in sustainable agricultural practices.

Wirkmechanismus

anhydroleucovorin exerts its effects by participating in the folate cycle, where it acts as a coenzyme that accepts and donates methenyl groups. It is produced from 5,10-methylenetetrahydrofolate by NAD+ or NADP+ dependent dehydrogenases and can be converted to 10-formyltetrahydrofolate by methenyltetrahydrofolate cyclohydrolase . This conversion is crucial for the synthesis of purines and thymidine, which are essential for DNA synthesis and repair .

Vergleich Mit ähnlichen Verbindungen

5,10-Methylenetetrahydrofolate: An intermediate in one-carbon metabolism that converts to 5-methyltetrahydrofolate, 5-formyltetrahydrofolate, and anhydroleucovorin.

5-Formyltetrahydrofolate: A substrate for this compound synthetase, which converts it into this compound.

Uniqueness: this compound is unique in its ability to act as both an acceptor and donor of methenyl groups, making it a versatile coenzyme in the folate cycle. Its role in DNA synthesis and repair, as well as its potential as a target for anticancer therapeutics, further distinguishes it from similar compounds .

Eigenschaften

Molekularformel |

C20H21N7O6 |

|---|---|

Molekulargewicht |

455.4 g/mol |

IUPAC-Name |

(2S)-2-[[4-[(6aR)-3-amino-1-oxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate |

InChI |

InChI=1S/C20H21N7O6/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29/h1-4,9,12-13H,5-8H2,(H6-,21,22,23,24,25,28,29,30,31,32,33)/t12-,13+/m1/s1 |

InChI-Schlüssel |

MEANFMOQMXYMCT-OLZOCXBDSA-N |

SMILES |

C1C2CN(C=[N+]2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)[O-] |

Isomerische SMILES |

C1[C@@H]2CN(C=[N+]2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-] |

Kanonische SMILES |

C1C2CN(C=[N+]2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)[O-] |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.